

Brevianamide R: A Technical Review of a Rare Indole Alkaloid and its Congeners

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Compound of Interest

Compound Name: *Brevianamide R*

Cat. No.: *B12378680*

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An in-depth guide for researchers, scientists, and drug development professionals on the history, chemistry, and biology of the brevianamide family of fungal metabolites, with a focus on the lesser-known **Brevianamide R**.

Introduction

The brevianamides are a class of indole alkaloids characterized by a complex, bridged bicyclo[2.2.2]diazaoctane core structure. First isolated in 1969 from *Penicillium brevicompactum*, this family of natural products has since expanded to include a diverse array of structurally related compounds produced by various species of *Penicillium* and *Aspergillus* fungi.[1][2] These metabolites have garnered significant interest from the scientific community due to their intriguing chemical architectures and a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the brevianamide family, with a particular focus on the history and available data for the rare congener, **Brevianamide R**.

History and Discovery

The journey of the brevianamides began with the isolation of brevianamides A and B from *Penicillium brevicompactum* by Birch and Wright in 1969.[2] Brevianamide A was identified as the major diastereomer, exhibiting insecticidal properties.[2] In the decades that followed, numerous other brevianamides were discovered, each with unique structural modifications.

A significant expansion of the brevianamide family came in 2010 with the isolation and characterization of four new alkaloids, brevianamides O, P, Q, and R, from a solid-state

fermented rice culture of the fungus *Aspergillus versicolor*. This discovery highlighted the biosynthetic versatility within this fungal genus and introduced new structural motifs to the growing class of brevianamide alkaloids.

Brevianamide R: The Elusive Congener

Brevianamide R was first reported in 2010 as a new alkaloid isolated from the fungus *Aspergillus versicolor*. Its structure was elucidated through spectroscopic analyses. Despite its discovery over a decade ago, **Brevianamide R** remains a lesser-studied member of the family, with limited data available in the public domain regarding its biological activity and synthetic accessibility.

Physicochemical Properties of Key Brevianamides

To provide a comparative overview, the following table summarizes the key physicochemical properties of **Brevianamide R** and its more extensively studied relatives.

Compound	Molecular Formula	Molar Mass (g/mol)	Producing Organism(s)	Key Structural Feature
Brevianamide R	C22H25N3O4	411.46	Aspergillus versicolor	Specific data on key structural features is limited in available literature.
Brevianamide A	C21H23N3O3	365.43	Penicillium brevicompactum	Bicyclo[2.2.2]diazaoctane core
Brevianamide B	C21H23N3O3	365.43	Penicillium brevicompactum	Diastereomer of Brevianamide A
Brevianamide S	C42H42N6O6	738.82	Aspergillus versicolor	Dimeric diketopiperazine
Brevianamide X	C21H23N3O4	381.43	Penicillium brevicompactum	Spiro-oxindole ring
Brevianamide Y	C21H23N3O4	381.43	Penicillium brevicompactum	Spiro-oxindole ring, diastereomer of Brevianamide X

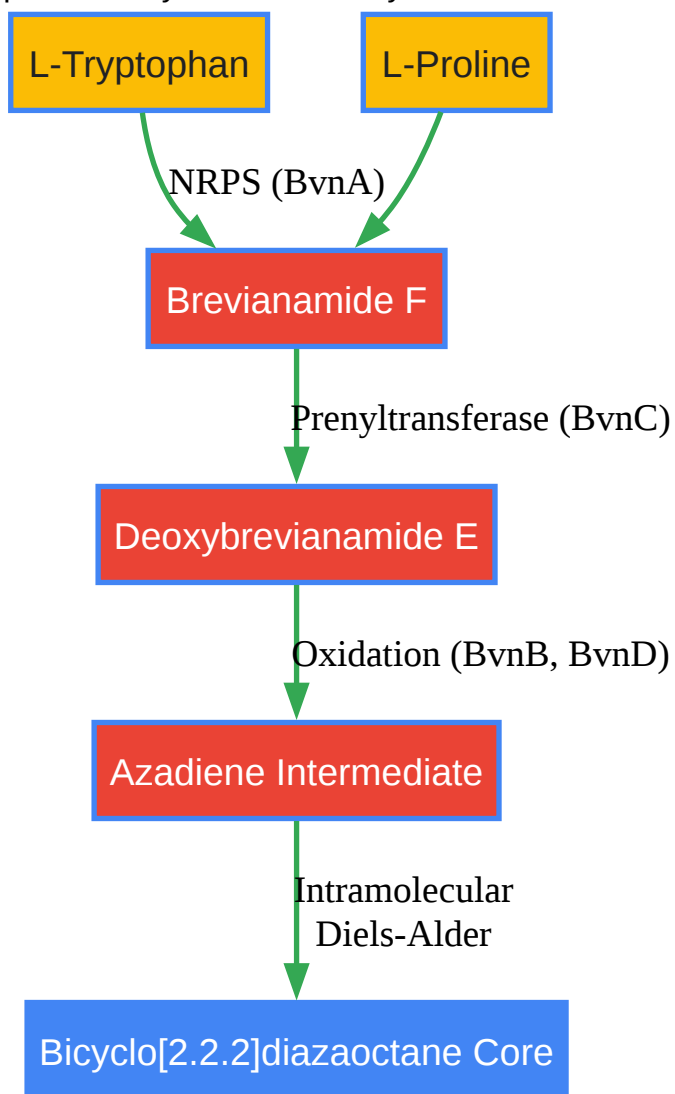
Biosynthesis of Brevianamides

The intricate structures of the brevianamides are assembled through a complex biosynthetic pathway involving a series of enzymatic transformations. The core of the brevianamide scaffold is derived from the amino acids L-tryptophan and L-proline. While the complete biosynthetic pathway for all brevianamides is not fully elucidated, significant insights have been gained from studies on brevianamides A and B.

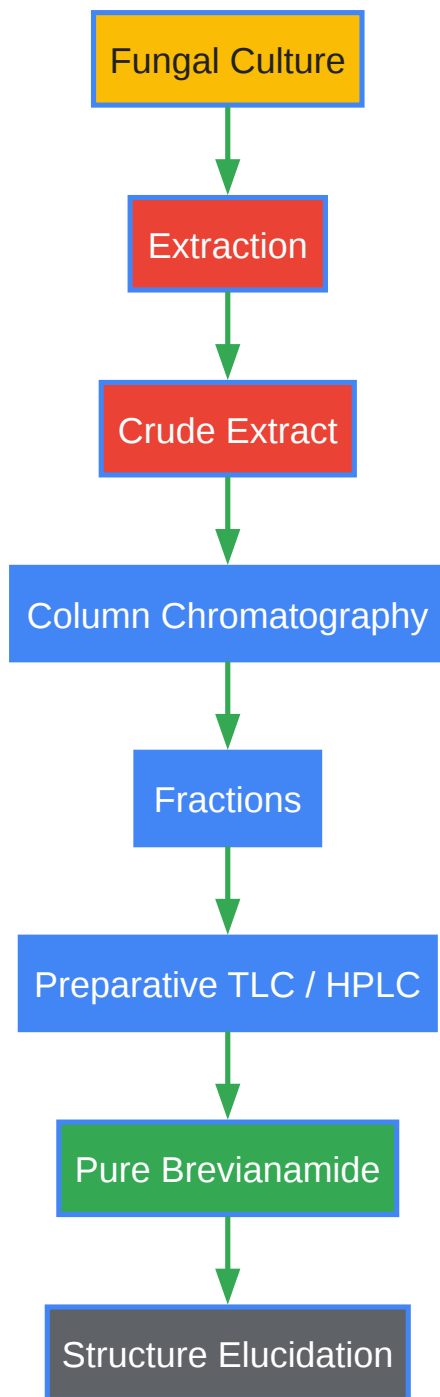
The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) that condenses L-tryptophan and L-proline to form the diketopiperazine, brevianamide F. A key step in the pathway is the formation of the characteristic bicyclo[2.2.2]diazaoctane core, which is believed

to occur via an intramolecular Diels-Alder reaction. A simplified, proposed biosynthetic pathway leading to the core structure is depicted below.

Proposed Biosynthetic Pathway of Brevianamide Core



General Workflow for Brevianamide Isolation

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